Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
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Overview
Description
Spiro[bicyclo[221]heptane-2,2’-oxirane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane ring system fused to an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with epoxidizing agents. One common method is the epoxidation of norbornene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired spirocyclic epoxide.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Diols: Formed through the opening of the epoxide ring by oxidizing agents.
Alcohols: Resulting from the reduction of the epoxide ring.
Functionalized Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used as a building block in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid structure and reactive epoxide ring make it a candidate for developing enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for creating high-performance materials .
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with nucleophilic sites in enzymes or other biomolecules, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the epoxide ring.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring fusion pattern.
2-Ethylbicyclo[2.2.1]heptane: A derivative with an ethyl substituent on the bicyclic framework.
Uniqueness
Spiro[bicyclo[221]heptane-2,2’-oxirane] is unique due to its spirocyclic structure and the presence of the reactive epoxide ring
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C8H12O/c1-2-7-3-6(1)4-8(7)5-9-8/h6-7H,1-5H2 |
InChI Key |
PTEQKBGZDDLLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC23CO3 |
Origin of Product |
United States |
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